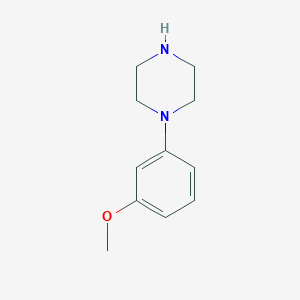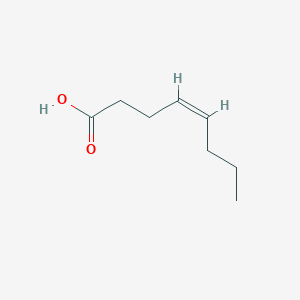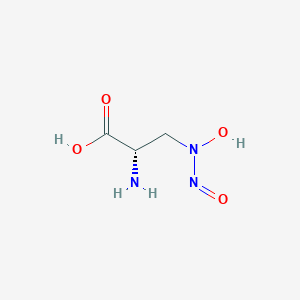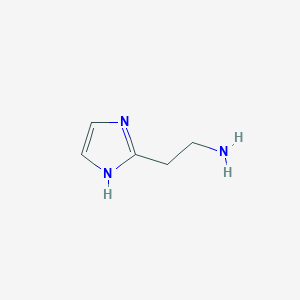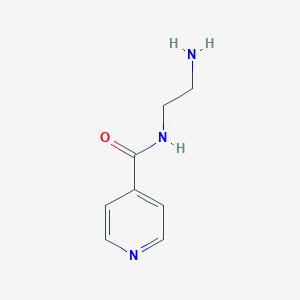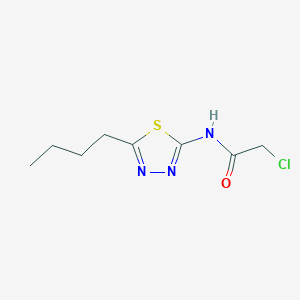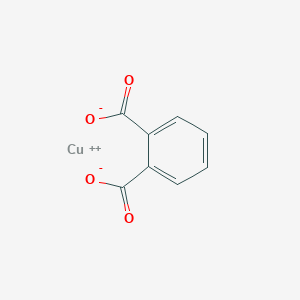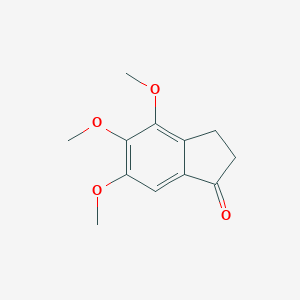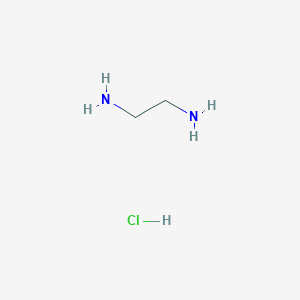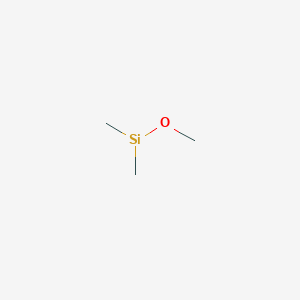
二甲基甲氧基硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylmethoxysilane, with the molecular formula C3H10OSi, is an organosilicon compound. It is a colorless, volatile liquid with a characteristic odor. This compound is primarily used as an intermediate in the synthesis of other organosilicon compounds and in various industrial applications.
科学研究应用
Dimethylmethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: It is utilized in the production of silicone resins, coatings, and adhesives.
准备方法
Synthetic Routes and Reaction Conditions: Dimethylmethoxysilane can be synthesized through several methods. One common method involves the reaction of methanol with tetramethyldisilazane. The reaction is carried out at a temperature greater than the boiling point of dimethylmethoxysilane but less than the boiling point of methanol. This ensures rapid removal of the product from the reaction mixture, minimizing undesirable side reactions .
Industrial Production Methods: In industrial settings, dimethylmethoxysilane is produced by reacting methanol with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs at elevated temperatures and pressures to achieve high yields. The product is then purified through distillation .
化学反应分析
Types of Reactions: Dimethylmethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form dimethylsilanediol and methanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers.
Reduction: It can be reduced to form dimethylsilane.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Dimethylsilanediol and methanol.
Condensation: Siloxane polymers.
Reduction: Dimethylsilane.
作用机制
The mechanism of action of dimethylmethoxysilane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions are crucial in the formation of silicone polymers, which have unique properties such as flexibility, thermal stability, and resistance to chemical degradation. The molecular targets and pathways involved include the interaction of silanol groups with various substrates, leading to the formation of stable siloxane linkages .
相似化合物的比较
Dimethylmethoxysilane is similar to other methoxysilanes such as dimethyldimethoxysilane and methyldimethoxysilane. it is unique in its specific reactivity and applications:
Dimethyldimethoxysilane: Has two methoxy groups and is used in the synthesis of macroporous silica aerogels and dielectric silicone elastomers.
Methyldimethoxysilane: Contains one methoxy group and is used in the preparation of hollow silica nanoparticles for photodynamic and photothermal therapy.
These compounds share similar chemical properties but differ in their specific applications and reactivity, making dimethylmethoxysilane a versatile and valuable compound in various fields.
属性
InChI |
InChI=1S/C3H9OSi/c1-4-5(2)3/h1-3H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRQEHNDJOFQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
